Boc-Phe(3-COOtBu)-OH
Description
Boc-Phe(3-COOtBu)-OH is a modified phenylalanine derivative widely used in peptide synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a tert-butyl ester (COOtBu) substituent at the 3-position of the phenyl ring, leaving the carboxylic acid (-OH) free for further conjugation. This structural design enhances steric protection of the amino group during solid-phase peptide synthesis (SPPS) and improves solubility in organic solvents due to the hydrophobic tert-butyl moiety .
The Boc variant likely shares similar physicochemical properties but differs in deprotection conditions (acid-labile Boc vs. base-labile Fmoc).
Structure
2D Structure
Properties
Molecular Formula |
C19H27NO6 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
InChI |
InChI=1S/C19H27NO6/c1-18(2,3)25-16(23)13-9-7-8-12(10-13)11-14(15(21)22)20-17(24)26-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,22)/t14-/m0/s1 |
InChI Key |
KKJDJDUIWPGGRR-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between Boc-Phe(3-COOtBu)-OH and structurally or functionally related amino acid derivatives:
*Estimated based on Boc-Phe-OH (MW 265.3; CAS 13734-34-4) and tert-butyl ester mass addition.
Key Comparative Insights:
Protecting Group Stability :
- Boc deprotection requires acidic conditions (e.g., trifluoroacetic acid), whereas Fmoc requires bases (e.g., piperidine). This difference enables orthogonal synthesis strategies when combining Boc- and Fmoc-protected residues .
- Boc is preferred for acid-stable intermediates, while Fmoc is ideal for base-sensitive sequences.
Substituent Effects: 3-COOtBu: The tert-butyl ester in this compound increases steric hindrance and organic-phase solubility compared to unmodified phenylalanine. This is critical for synthesizing peptides with hydrophobic domains . Trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in Boc-D-Phe(3-CF3)-OH .
Stereochemical Considerations :
- Boc-D-Phe(3-CF3)-OH (D-configuration) is used to study chirality-dependent biological interactions, contrasting with the naturally prevalent L-forms .
Applications :
- This compound is ideal for acid-driven SPPS protocols, whereas Fmoc analogs dominate base-driven workflows.
- Halogenated variants are pivotal in developing kinase inhibitors and GPCR-targeted therapeutics .
Research and Industrial Relevance
This compound and its analogs are indispensable in:
- Peptide Drug Development : Modifying side chains tunes pharmacokinetic properties (e.g., half-life, membrane permeability).
- Chemical Biology : Fluorinated and isotopic analogs serve as probes for imaging and mechanistic studies .
- Material Science: Bulky substituents like COOtBu stabilize peptide foldamers and nanostructures .
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